

Tetrapentacontane mass spectrum and fragmentation pattern interpretation.

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Compound of Interest

Compound Name: Tetrapentacontane

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A Comparative Guide to the Mass Spectrometry of Tetrapentacontane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrum and fragmentation pattern of **tetrapentacontane** ($C_{54}H_{110}$) with other long-chain alkanes. The information presented herein is supported by experimental data and protocols to assist researchers in the identification and characterization of high-molecular-weight hydrocarbons.

Introduction

Tetrapentacontane is a long-chain saturated hydrocarbon with the chemical formula $C_{54}H_{110}$. Due to its high molecular weight and low volatility, its analysis by mass spectrometry, particularly using classical electron ionization (EI), presents unique challenges. The interpretation of its mass spectrum is crucial for its identification in complex mixtures, such as in petroleum geochemistry, environmental analysis, and studies of biological waxes. This guide will delve into the characteristic fragmentation pattern of **tetrapentacontane** and compare it with that of a shorter long-chain alkane, dotriacontane ($C_{32}H_{66}$), to highlight the systematic behavior of these molecules in a mass spectrometer.

Quantitative Mass Spectra Data

The electron ionization (EI) mass spectra of long-chain alkanes are characterized by a series of hydrocarbon fragments, with the most abundant ions typically appearing at lower mass-to-charge ratios (m/z). The molecular ion (M^+) peak for very long-chain alkanes like **tetrapentacontane** is often of very low abundance or entirely absent in standard 70 eV EI spectra due to extensive fragmentation.

Below is a comparison of the most abundant fragment ions for **tetrapentacontane** and dotriacontane.

Compound	Molecular Formula	Molecular Weight (Da)	m/z of Base Peak	m/z of 2nd Highest Peak	m/z of 3rd Highest Peak	m/z of 4th Highest Peak	m/z of 5th Highest Peak
Tetrapentacontane	$C_{54}H_{110}$	759.45	57	71	85	-	-
Dotriacontane	$C_{32}H_{66}$	450.87	71	85	99	83	97

Data sourced from PubChem.[\[1\]](#)[\[2\]](#)

Interpretation of Fragmentation Patterns

The fragmentation of linear alkanes under electron ionization follows a predictable pattern. The initial ionization event removes an electron from the molecule, forming a molecular ion (M^+). This high-energy ion then undergoes fragmentation, primarily through the cleavage of carbon-carbon bonds. This results in the formation of a series of alkyl carbocations ($[C_nH_{2n+1}]^+$) that are detected by the mass spectrometer.

The most prominent peaks in the mass spectra of long-chain alkanes correspond to $[C_nH_{2n+1}]^+$ fragments, with the general formula C_nH_{2n+1} . These fragments produce a characteristic pattern of ion clusters separated by 14 mass units, corresponding to the loss of a methylene ($-CH_2-$) group. The most abundant fragments are typically in the C_3 to C_6 range (m/z 43, 57, 71, 85), as these smaller carbocations are more stable.

For **tetrapentacontane**, the base peak is observed at m/z 57, corresponding to the $C_4H_9^+$ ion (butyl cation). The second and third most abundant peaks are at m/z 71 ($C_5H_{11}^+$, pentyl cation) and m/z 85 ($C_6H_{13}^+$, hexyl cation), respectively.[2] This pattern is consistent with the general fragmentation behavior of long-chain alkanes.

In comparison, the mass spectrum of dotriacontane shows a similar pattern, with the most abundant peaks also corresponding to small alkyl fragments.[1] The slight variation in the relative intensities of these peaks between different long-chain alkanes can sometimes be used for differentiation, although the overall pattern remains highly conserved.

Experimental Protocols

The acquisition of high-quality mass spectra for long-chain alkanes like **tetrapentacontane** requires careful optimization of the analytical method, typically Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

- **Dissolution:** Accurately weigh a known amount of the long-chain alkane sample.
- **Solvent Selection:** Dissolve the sample in a suitable non-polar solvent such as hexane or heptane.
- **Concentration:** Prepare a final concentration within the linear dynamic range of the instrument (typically 1-100 $\mu\text{g/mL}$).
- **Vialing:** Transfer an aliquot of the final solution to a 2 mL autosampler vial.

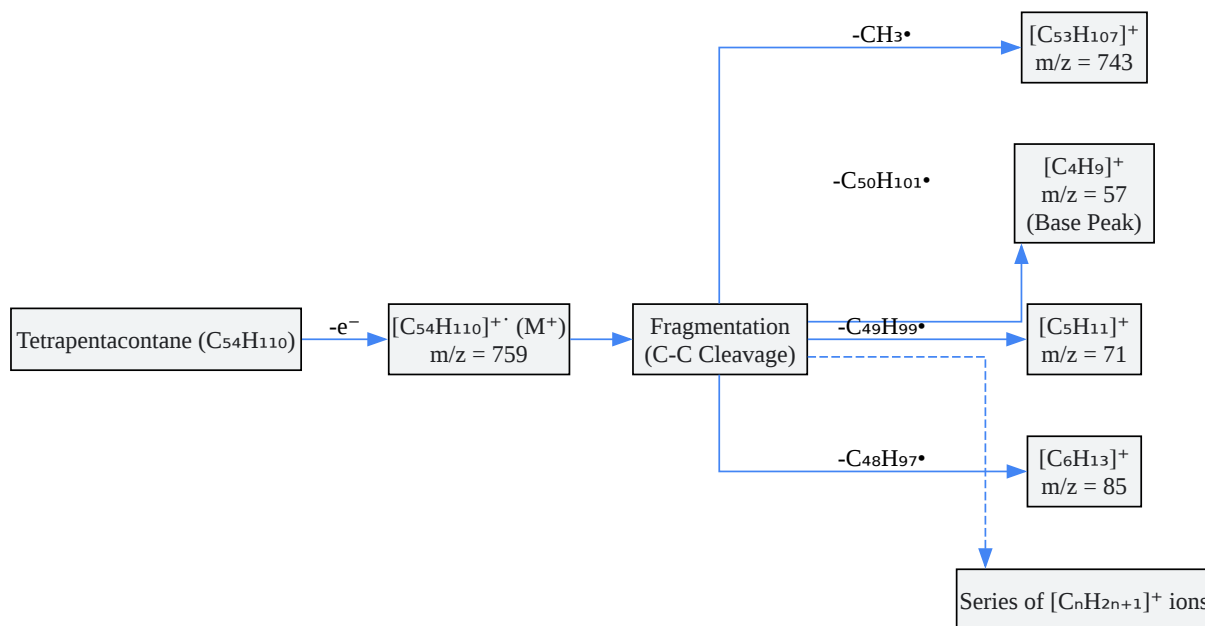
GC-MS Instrumentation and Parameters

Parameter	Recommended Setting	Rationale
GC Column	30 m x 0.25 mm ID x 0.25 µm film thickness, 100% dimethylpolysiloxane (non-polar)	Provides good separation for non-polar compounds like long-chain alkanes.
Carrier Gas	Helium or Hydrogen	Inert gases for carrying the sample through the column.
Flow Rate	1-2 mL/min	Optimal for good chromatographic resolution.
Inlet Temperature	300-350 °C	Ensures complete vaporization of the high-boiling point alkanes.
Oven Program	Initial: 150 °C (hold 2 min), Ramp: 10-15 °C/min to 350 °C (hold 10 min)	A temperature ramp is essential to elute the long-chain alkanes with good peak shape.
MS Source Temp.	230-250 °C	A common starting point for good ionization efficiency.[3]
MS Quad Temp.	150 °C	A typical setting for good mass filtering.[3]
Ionization Energy	70 eV	Standard energy for electron ionization, allowing for comparison with spectral libraries.
Scan Range	m/z 40-800	Covers the expected mass range for fragments of tetrapentacontane.

This protocol is a general guideline and may require optimization based on the specific instrument and application.[3][4][5]

Visualizations

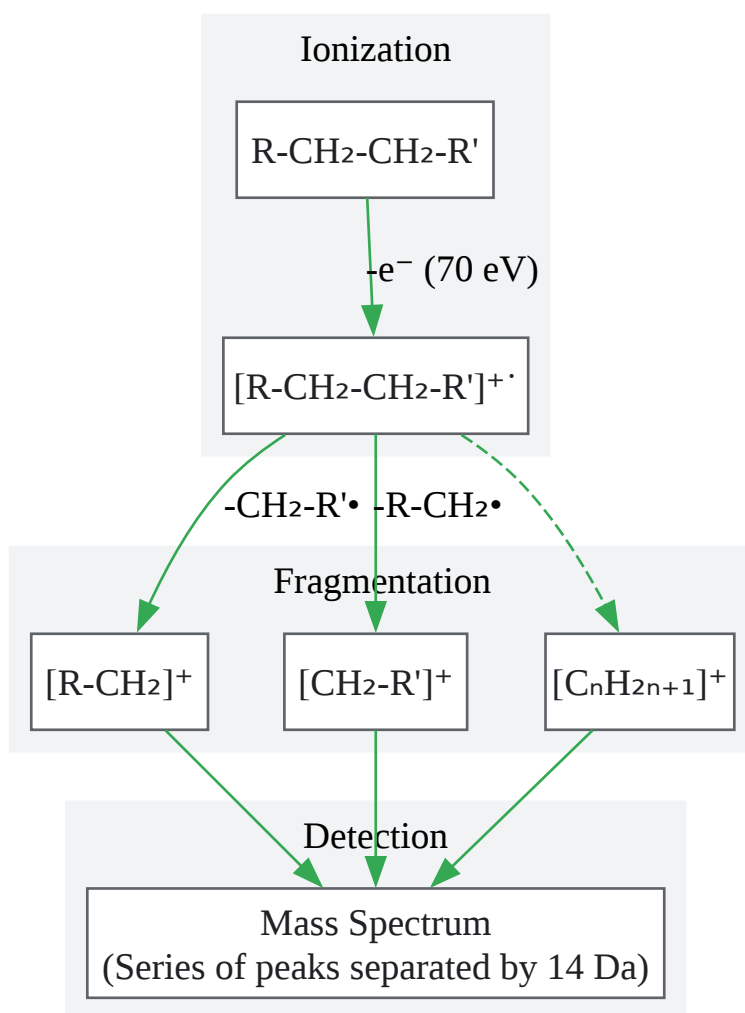
Fragmentation Pathway of Tetrapentacontane



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Caption: Fragmentation of **Tetrapentacontane** in EI-MS.

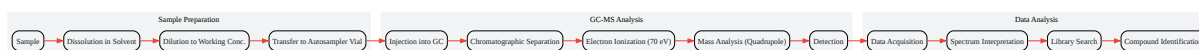
Generalized Fragmentation of Long-Chain Alkanes



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Caption: General EI-MS fragmentation of long-chain alkanes.

Experimental Workflow for GC-MS Analysis



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Caption: Workflow for GC-MS analysis of long-chain alkanes.

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